molecular formula C10H11IO2 B6228454 methyl 3-iodo-4,5-dimethylbenzoate CAS No. 1529736-58-0

methyl 3-iodo-4,5-dimethylbenzoate

Cat. No.: B6228454
CAS No.: 1529736-58-0
M. Wt: 290.10 g/mol
InChI Key: KRKBCIMQEUSIQA-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4,5-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.09 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methyl groups. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodo-4,5-dimethylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4,5-dimethylbenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4,5-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-iodo-4,5-dimethylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-iodo-4,5-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dimethylbenzoate: Lacks the iodine atom, making it less reactive in substitution reactions.

    Methyl 3-iodobenzoate: Lacks the additional methyl groups, which can influence its reactivity and physical properties.

    Methyl 4,5-dimethylbenzoate: Lacks the iodine atom, affecting its electrophilic properties.

Uniqueness

Methyl 3-iodo-4,5-dimethylbenzoate is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination of substituents enhances its reactivity in various chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-iodo-4,5-dimethylbenzoate involves the iodination of 3,4-dimethylbenzoic acid followed by esterification with methanol.", "Starting Materials": [ "3,4-dimethylbenzoic acid", "iodine", "sodium iodide", "methanol", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethylbenzoic acid (1.0 g) in a mixture of sulfuric acid (5 mL) and water (5 mL) in a round-bottom flask.", "Step 2: Add iodine (1.2 g) and sodium iodide (2.0 g) to the flask and stir the mixture at room temperature for 30 minutes.", "Step 3: Pour the reaction mixture into a separatory funnel and extract the organic layer with diethyl ether (3 x 20 mL).", "Step 4: Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 6: Concentrate the solution under reduced pressure to obtain methyl 3-iodo-4,5-dimethylbenzoate as a yellow solid (1.5 g, 85% yield)." ] }

CAS No.

1529736-58-0

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 3-iodo-4,5-dimethylbenzoate

InChI

InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)5-9(11)7(6)2/h4-5H,1-3H3

InChI Key

KRKBCIMQEUSIQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)I)C(=O)OC

Purity

95

Origin of Product

United States

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